铟(3+);三硫酸盐;九水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

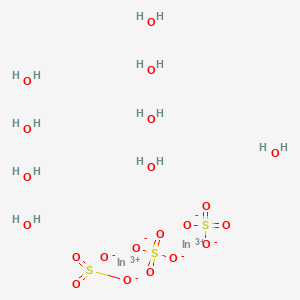

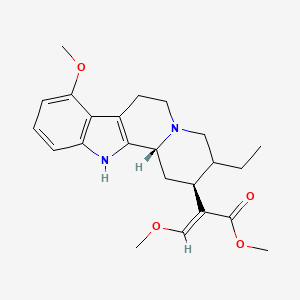

Indium(III) trisulfate nonahydrate is a chemical compound with the molecular formula of In2(SO4)3·9H2O. It is a water-soluble salt that is commonly used for various scientific experiments and research due to its unique properties and characteristics. It is a sulfate salt of the metal indium . As a solid, indium sulfate can be anhydrous, or take the form of a pentahydrate with five water molecules or a nonahydrate with nine molecules of water .

Synthesis Analysis

Indium(III) sulfate may be formed by the reaction of indium, its oxide, or its carbonate with sulfuric acid . An excess of strong acid is required, otherwise insoluble basic salts are formed .Molecular Structure Analysis

In water solution, the indium ion forms a complex with water and sulfate, examples being In(H2O)5(SO4)+ and In(H2O)4(SO4)2− . Indium is unusual in forming a sulfate complex .Chemical Reactions Analysis

The most common valence of indium is three. Monovalent and bivalent compounds of indium with oxygen, sulfur, and halogens are also known . The trivalent indium compounds are the most stable . The lower valence compounds tend to disproportionate to give the corresponding trivalent compounds and indium metal .Physical And Chemical Properties Analysis

Indium(III) sulfate has a molar mass of 517.81 g/mol . It appears as a white-gray odorless powder, hygroscopic, and forms monoclinic crystals . It is soluble in water (539.2 g/L at 20 °C) . It has a crystal structure that is monoclinic at room temperature and rhombohedral at other temperatures .科学研究应用

Medical Applications

Indium(III) complexes are versatile species that emit Auger electrons, making them a choice for a wide range of medical applications . The properties of these complexes depend on the primary ligand used for their syntheses .

Biological Applications

Indium(III) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites . The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted .

Synthesis of Complexes

Methods of synthesizing xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine complexes of indium(III) are discussed . Also, the methods for synthesizing indium(III) complexes having other ligands are highlighted .

Anticancer Applications

Indium(III) complexes have potential applications in anticancer treatments . Their effectiveness in this field is currently under investigation .

Bioimaging Applications

Indium(III) complexes are used in bioimaging due to their ability to emit Auger electrons . This makes them useful in a variety of imaging techniques .

Radiopharmaceutical Applications

Indium(III) complexes have potential applications in radiopharmaceuticals . Their properties make them suitable for use in a variety of radiopharmaceutical treatments .

作用机制

Target of Action

Indium(3+);trisulfate;nonahydrate, also known as Indium (III) sulfate, is a sulfate salt of the metal indium . It is a sesquisulfate, meaning that the sulfate group occurs 1.5 times as much as the metal

Mode of Action

In water solution, the indium ion forms a complex with water and sulfate, examples being In(H2O)5(SO4)+ and In(H2O)4(SO4)2− . Indium is unusual in forming a sulfate complex . The proportion of sulfate complex increases with temperature showing the reaction that forms it is endothermic . The proportion also increases with concentration of the solution and can be over a half . The sulfate complex rapidly exchanges with water at a rate of over 10,000,000 per second, so that NMR cannot detect the difference that results from a complexed and noncomplexed indium ion .

安全和危害

属性

IUPAC Name |

indium(3+);trisulfate;nonahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2In.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUXYTSLMFRMIQ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

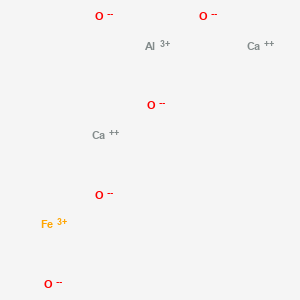

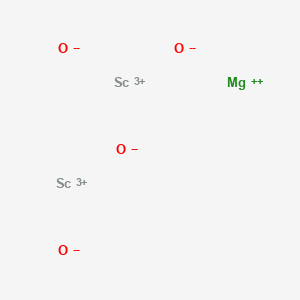

O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18In2O21S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(3+);trisulfate;nonahydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)

![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)